molecular formula C20H16ClN3O2 B2399388 5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358645-40-5

5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2399388
CAS RN: 1358645-40-5
M. Wt: 365.82
InChI Key: VGUGOHJMHNYYJN-UHFFFAOYSA-N
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Description

5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been studied for its pharmacological properties, mechanism of action, and potential therapeutic uses.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of pyrazole derivatives, including structures similar to the queried compound, have been extensively explored. For example, the synthesis of novel oxadiazoles starting from chloro and methoxy-substituted phenyl compounds has shown significant antibacterial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Rai et al., 2009). Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells, demonstrating the therapeutic potential of pyrazolo[1,5-a]pyrimidine structures (Hassan et al., 2014).

Biological Activity

  • Research on similar pyrazole and pyrazolone derivatives has shown a range of biological activities. For instance, certain pyrazole derivatives have demonstrated significant antibacterial activity, highlighting their potential in addressing microbial resistance (Rai et al., 2009). Another study on pyrazolo[1,5-a]pyrimidine derivatives reported in vitro cytotoxicity against cancer cells, suggesting their use in cancer therapy (Hassan et al., 2014).

Corrosion Inhibition

  • Compounds with pyrazole frameworks have also been investigated for their corrosion inhibition properties. For example, pyranopyrazole derivatives were studied for their ability to protect mild steel in acidic conditions, demonstrating the compound's utility in industrial applications (Yadav et al., 2016).

Antioxidant and Antimicrobial Properties

  • Research into pyrazoline derivatives has uncovered potent antioxidant and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Khotimah et al., 2018).

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-26-16-8-6-14(7-9-16)18-12-19-20(25)23(10-11-24(19)22-18)13-15-4-2-3-5-17(15)21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUGOHJMHNYYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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